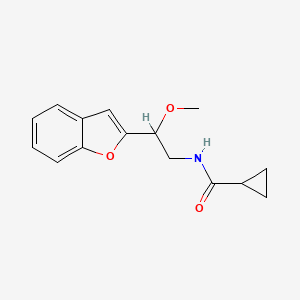
N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature. It has a wide range of biological and pharmacological applications . Benzofuran and its derivatives are found in many drugs and natural medicines .
Synthesis Analysis
Benzofuran derivatives can be synthesized from various starting compounds. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary widely. For example, the molecular formula of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide is C15H17NO3.Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, they can be used to synthesize many other benzofuran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For example, 2-Benzofuranyl methyl ketone has a molecular weight of 160.17 g/mol, a boiling point of 110-113 °C/3 mmHg, and a melting point of 70-72 °C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, also known as N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanecarboxamide:
Antibacterial Activity
Benzofuran derivatives, including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, have shown significant antibacterial properties. These compounds are effective against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibacterial agents . The unique structure of benzofuran allows for the disruption of bacterial cell walls and inhibition of essential bacterial enzymes.
Anticancer Properties
Research has indicated that benzofuran derivatives possess strong anticancer activities. N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy.
Antiviral Applications
Benzofuran compounds have been explored for their antiviral properties, particularly against viruses like hepatitis C. The structural features of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide enable it to interfere with viral replication processes . This makes it a potential therapeutic agent for treating viral infections.
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Neuroprotective Agents
Benzofuran derivatives have shown potential as neuroprotective agents. N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a valuable compound for developing treatments for these conditions.
Antioxidant Properties
The antioxidant activity of benzofuran derivatives is another significant application. N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can scavenge free radicals and reduce oxidative stress . This property is beneficial for preventing cellular damage and aging, as well as for treating diseases associated with oxidative stress.
Antifungal Activity
Benzofuran derivatives, including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide, have demonstrated antifungal properties. These compounds can inhibit the growth of various fungal species by disrupting their cell membranes and metabolic processes . This makes them potential candidates for developing new antifungal medications.
Potential in Drug Delivery Systems
The unique chemical structure of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide allows it to be used in advanced drug delivery systems. Its ability to interact with biological membranes and its stability make it suitable for targeted drug delivery applications . This can enhance the efficacy and reduce the side effects of therapeutic agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-14(9-16-15(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,14H,6-7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLAGSCFFLKETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CC1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

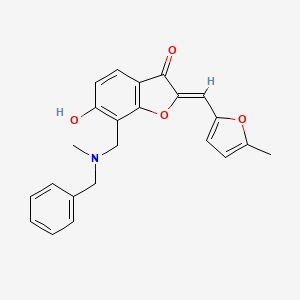

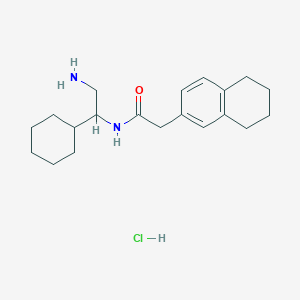

![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)
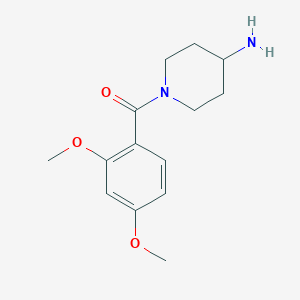
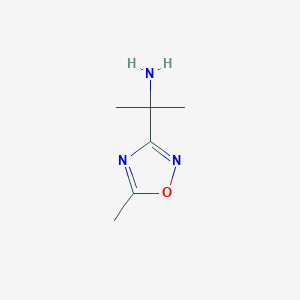
![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)



![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)